molecular formula C15H13NO2 B11870911 5-(3-(Hydroxymethyl)phenyl)indolin-2-one

5-(3-(Hydroxymethyl)phenyl)indolin-2-one

Cat. No.: B11870911
M. Wt: 239.27 g/mol
InChI Key: NSUWETXKQITDIG-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(3-(Hydroxymethyl)phenyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the indolin-2-one moiety can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and halogenated indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of signaling pathways such as Akt, MAPK, and NF-κB . This inhibition leads to reduced inflammation and potential therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

5-(3-(Hydroxymethyl)phenyl)indolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13NO2/c17-9-10-2-1-3-11(6-10)12-4-5-14-13(7-12)8-15(18)16-14/h1-7,17H,8-9H2,(H,16,18)

InChI Key

NSUWETXKQITDIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC(=C3)CO)NC1=O

Origin of Product

United States

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